
7-chloro-4-hydrazinyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-hydrazinyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family This compound is characterized by the presence of a chlorine atom at the 7th position and a hydrazinyl group at the 4th position on the quinolin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-hydrazinyl-1H-quinolin-2-one typically involves the reaction of 7-chloroquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydrazinyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydrazinyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the quinolin-2-one core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Similar structure but with an amino group instead of a hydrazinyl group.
4-Hydroxy-2-quinolone: Lacks the chlorine atom and hydrazinyl group but shares the quinolin-2-one core.
7-Chloro-4-quinolinylhydrazone: Contains a hydrazone group instead of a hydrazinyl group.
Uniqueness: 7-Chloro-4-hydrazinyl-1H-quinolin-2-one is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
Properties
CAS No. |
920276-13-7 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-chloro-4-hydrazinyl-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(3-5)12-9(14)4-8(6)13-11/h1-4H,11H2,(H2,12,13,14) |
InChI Key |
OJERWOQKMLPTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)
![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)
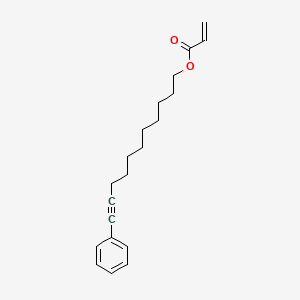
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)
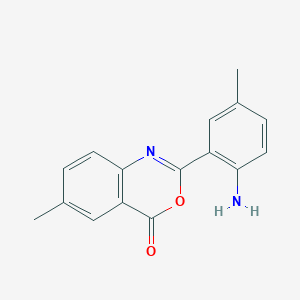
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
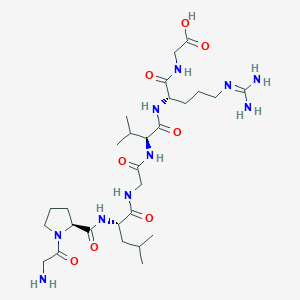
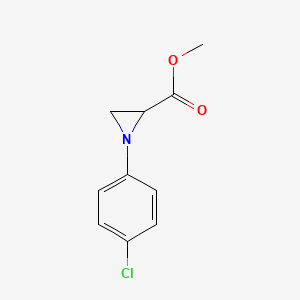
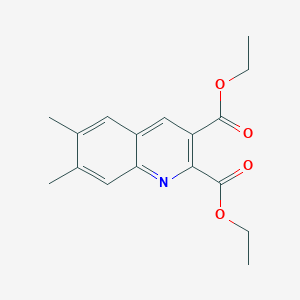
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)
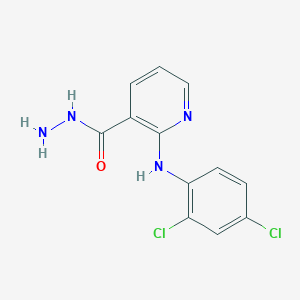
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
